Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate
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Description
Tert-butyl 1H-benzo[D]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a white to yellow solid . It has a molecular weight of 233.27 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
Field
Pharmaceutical Chemistry
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Method of Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Substituted Imidazoles
Field
Organic Chemistry
Application Summary
The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Method of Application
The review highlights the bonds constructed during the formation of the imidazole. The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Results or Outcomes
The review discusses the scope and limitations, reaction mechanisms and future challenges of the synthesis of substituted imidazoles .
Antitumor Activity of Imidazole Derivatives
Field
Cancer Research
Application Summary
A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2 (3H)-one derivatives bearing natural product substructures has been synthesized and their antitumor activity studied .
Method of Application
The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be tested in vitro using cancer cell lines, and in vivo using animal models.
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the study indicates that these compounds have shown promise in antitumor activity .
properties
IUPAC Name |
tert-butyl N-(3H-benzimidazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUAABBZOJRHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628491 |
Source
|
Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate | |
CAS RN |
885270-97-3 |
Source
|
Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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